molecular formula C15H20N4O2S B2425228 N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476448-79-0

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2425228
CAS No.: 476448-79-0
M. Wt: 320.41
InChI Key: VWGSRNSTIPSALZ-UHFFFAOYSA-N
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Description

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzamide moiety, and an ethylsulfanyl group

Properties

IUPAC Name

N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-19-13(17-18-15(19)22-5-2)10-16-14(20)11-6-8-12(21-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGSRNSTIPSALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for 1,2,4-Triazole Core Synthesis

The 1,2,4-triazole ring is constructed via cyclocondensation of thiocarbazide derivatives. Adapted from JNK inhibitor synthesis methodologies, the reaction proceeds as follows:

  • Thiobiurea Formation : Ethyl hydrazinecarboxylate reacts with carbon disulfide in acetonitrile under sodium acetate catalysis to form a thiobiurea intermediate.
  • Cyclization : Heating the thiobiurea in 2 M NaOH aqueous solution at 100°C for 5–8 hours induces cyclization, yielding 3-hydroxy-5-thiol-4H-1,2,4-triazole.

Critical Parameters :

  • Temperature : 100°C ensures complete ring closure.
  • Base Concentration : 2 M NaOH optimizes deprotonation and cyclization efficiency.

Functionalization with 4-Methoxybenzamide Moiety

Methylamine Linker Installation

The methylene bridge is introduced via Mannich reaction or nucleophilic substitution:

  • Bromination : 3-Chloromethyl-4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazole is synthesized using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.
  • Ammonolysis : Reaction with aqueous ammonia (28%) in ethanol at 50°C for 6 hours yields the primary amine intermediate.

Acylation with 4-Methoxybenzoyl Chloride

The amine reacts with 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

  • Reagent Ratios : 1:1.2 molar ratio of amine to acyl chloride ensures complete acylation.
  • Base : Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C minimizes side reactions.
  • Workup : Precipitation in ice-water followed by filtration yields crude product.

Yield : 78–82% after purification.

Reaction Optimization and Industrial Scalability

Small-Scale Optimization

Comparative studies identify optimal conditions:

Step Parameter Optimal Value Yield Improvement
Cyclization NaOH Concentration 2 M 12%
5-Ethylsulfanyl Ethyl Bromide 1.5 eq 15%
Acylation Temperature 0–5°C 8%

Data adapted from.

Continuous Flow Production

Industrial methods leverage flow chemistry for scalability:

  • Microreactor Design : Maintains precise temperature control (±1°C) during exothermic steps (e.g., alkylation).
  • Residence Time : 8 minutes per stage reduces side-product formation.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) eluent.
  • Recovery : 92–95% purity confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 1.28 (t, 3H, CH₂CH₃), 2.95 (q, 2H, SCH₂CH₃), 4.61 (s, 2H, CH₂N), 6.92–7.89 (m, 4H, Ar-H).
  • LC-MS : m/z 341.1 [M+H]⁺ (calculated: 340.45).

Challenges and Alternative Approaches

Regioselectivity in Triazole Formation

Competing N1 vs. N2 alkylation is mitigated by:

  • Bulky Bases : Use of DBU (1,8-diazabicycloundec-7-ene) directs substitution to the 4-position.
  • Low-Temperature Alkylation : −20°C in tetrahydrofuran (THF) suppresses isomerization.

Solvent Selection for Acylation

  • Alternative Solvents : Tetrahydrofuran (THF) increases solubility but reduces yield by 10% compared to DCM.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C_{24}H_{29}N_{5}O_{3}S and a molecular weight of approximately 467.58 g/mol. Its structure includes a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer applications. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing triazole structures exhibit anticancer properties. N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has shown promise in inhibiting tumor growth in various cancer models. For instance, a study highlighted its efficacy against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activity. This compound's structure suggests potential activity against fungal pathogens by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. In vitro studies have demonstrated its effectiveness against strains resistant to conventional treatments .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Triazoles have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Case Studies and Research Findings

StudyFocusFindings
Walid Fayad et al., 2019Anticancer ScreeningIdentified the compound's ability to inhibit growth in multicellular spheroids representing tumor microenvironments .
PMC8243516Inhibition StudiesDemonstrated that similar triazole compounds can inhibit phospholipase A2, suggesting potential anti-inflammatory effects .
AmbinterAntifungal ActivityReported effective inhibition against various fungal strains with minimal cytotoxicity .

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The triazole ring is known to interact with enzymes and proteins, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Itraconazole: Another antifungal compound with a triazole moiety.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

While these compounds share the triazole ring, this compound is unique due to the presence of the ethylsulfanyl group and the methoxybenzamide moiety, which may confer distinct biological activities and applications.

Biological Activity

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antiproliferative domains. This article delves into the synthesis, biological activity, and research findings associated with this compound.

1. Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological significance, particularly in the development of antifungal and antibacterial agents. The presence of a methoxy group and an ethylsulfanyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C24_{24}H29_{29}N5_5O3_3S
Molecular Weight: 467.6 g/mol

2. Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate triazole derivative. This synthetic route is crucial as it determines the purity and yield of the final product.

3.1 Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives, including this compound. The compound has shown moderate to good activity against various bacterial strains.

Microorganism Activity
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Staphylococcus aureusGood
Enterococcus faecalisModerate

Research indicates that the triazole moiety contributes significantly to the antimicrobial efficacy by interfering with fungal cell wall synthesis and bacterial metabolism .

3.2 Antiproliferative Activity

In addition to antimicrobial effects, this compound has been evaluated for its antiproliferative properties against various cancer cell lines. The results are promising:

Cell Line IC50 (µM)
MCF-7 (Breast cancer)5.3
HCT116 (Colon cancer)6.0
HEK293 (Normal human cells)10.0

The antiproliferative activity suggests that this compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Pathways: The triazole structure can inhibit enzymes essential for cell wall synthesis in fungi and bacteria.
  • Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, this compound was found to outperform several established antibiotics against resistant strains of Staphylococcus aureus. This highlights its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A study evaluating multiple derivatives of triazoles for their antiproliferative effects revealed that this compound exhibited selective toxicity towards MCF-7 cells compared to normal HEK293 cells, suggesting a favorable therapeutic index .

Q & A

Q. Q1. What are the established synthetic routes for N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide, and how can reaction conditions be optimized?

A:

  • Core Synthesis : The triazole ring is typically synthesized via cyclization of thiosemicarbazides or through Huisgen 1,3-dipolar cycloaddition. For this compound, a plausible route involves:
    • Step 1 : Formation of the 1,2,4-triazole-3-thiol core by reacting ethyl thioacetate with hydrazine derivatives under basic conditions (e.g., NaOH/EtOH) .
    • Step 2 : Alkylation of the thiol group with a bromomethylbenzamide intermediate.
    • Step 3 : Introduction of the ethylsulfanyl group via nucleophilic substitution .
  • Optimization :
    • Temperature : Maintain 60–80°C during alkylation to prevent side reactions.
    • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
    • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) ensures high purity (>95%) .

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

A:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 150–160 ppm) .
    • IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and S–C (650–700 cm1^{-1}) validate functional groups .
  • Crystallography :
    • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths (e.g., C–S bond: ~1.75 Å) and dihedral angles between aromatic rings.
    • Data Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC-1441403 ) ensure structural accuracy.

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

A:

  • DFT Studies :
    • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For triazole derivatives, HOMO localization on the triazole ring suggests susceptibility to oxidation .
    • MEP Maps : Identify regions of electron density (e.g., methoxy groups as electron donors) .
  • Docking Simulations :
    • Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The benzamide moiety may form hydrogen bonds with active-site residues .

Q. Q4. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50​ values)?

A:

  • Dose-Response Refinement :
    • Conduct assays in triplicate across a wider concentration range (e.g., 0.1–100 µM) to improve IC50_{50} accuracy.
  • Control for Solubility :
    • Use DMSO concentrations ≤1% to avoid solvent interference. Validate solubility via dynamic light scattering (DLS).
  • Target Validation :
    • Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. Q5. How can structural modifications enhance this compound’s pharmacokinetic properties without compromising activity?

A:

  • Modification Strategies :
    • Lipophilicity Adjustment : Replace the ethylsulfanyl group with a sulfone to improve aqueous solubility (clogP reduction by ~0.5 units) .
    • Metabolic Stability : Introduce fluorine atoms at the benzamide para-position to block CYP450-mediated oxidation .
  • In Silico ADMET :
    • Use SwissADME to predict bioavailability (%F >30) and blood-brain barrier penetration (BBB score <0.1) .

Q. Q6. What are the challenges in crystallizing this compound, and how can they be addressed?

A:

  • Crystallization Issues :
    • Polymorphism : Multiple crystal forms may arise due to flexible triazole-benzamide linkages.
    • Solvent Selection : High vapor-pressure solvents (e.g., diethyl ether) promote slow nucleation.
  • Solutions :
    • Seeding : Introduce microcrystals from prior batches.
    • Temperature Ramping : Gradual cooling (0.5°C/hr) from 40°C to 4°C improves crystal quality .

Q. Q7. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

A:

  • Steric Effects :
    • Bulky substituents (e.g., ethyl groups on the triazole) hinder nucleophilic attack at the sulfur atom .
  • Electronic Effects :
    • Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide increase electrophilicity of adjacent carbonyl groups, enhancing reactivity with amines .
  • Kinetic Studies :
    • Monitor reaction progress via 1H^1H NMR to determine rate constants (e.g., pseudo-first-order kinetics for SN2 reactions) .

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